

# Raltegravir vs. Efavirenz in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Raltegravir |           |  |  |
| Cat. No.:            | B15611335   | Get Quote |  |  |

This guide provides a detailed comparison of the clinical outcomes associated with two key antiretroviral agents, **Raltegravir** (an integrase inhibitor) and Efavirenz (a non-nucleoside reverse transcriptase inhibitor), when used in combination therapy for treatment-naive HIV-1 infected individuals. The data presented is primarily derived from the pivotal STARTMRK clinical trial, a multi-center, double-blind, randomized, active-controlled, Phase III non-inferiority study.

## **Experimental Protocols**

The primary data source for this comparison is the STARTMRK (MK-0518 protocol 021) study. [1]

Study Design: This was a multicenter, double-blind, randomized, active-controlled, Phase III non-inferiority trial with a 5-year follow-up period.[2][3][4] Patients were enrolled from 67 sites across five continents.[1][2]

Patient Population: The study enrolled 566 treatment-naive adult patients with HIV-1 infection. [2] Key eligibility criteria included HIV-1 RNA (vRNA) concentration of more than 5000 copies per mL and no baseline resistance to efavirenz, tenofovir, or emtricitabine. [2] At baseline, 53% of patients had a viral load of over 100,000 vRNA copies per mL, and 47% had CD4 counts of 200 cells per microliter or less. [2]

Treatment Regimens: Patients were randomized in a 1:1 ratio to receive either:



- Raltegravir Arm: 400 mg of raltegravir orally twice daily.[2]
- Efavirenz Arm: 600 mg of efavirenz orally once daily.

Both drugs were administered in combination with a fixed-dose background regimen of 300 mg of tenofovir disoproxil fumarate and 200 mg of emtricitabine once daily.[2][5]

#### **Endpoints:**

- Primary Efficacy Endpoint: The proportion of patients with a vRNA concentration of less than
   50 copies per mL at week 48.[2]
- Secondary Endpoints: Included assessment of antiretroviral activity at various time points (96, 156, 192, and 240 weeks), change from baseline in CD4 cell count, and safety and tolerability.[5]

Statistical Analysis: The primary analysis was a per-protocol, non-inferiority assessment with a margin of 12%.[2] A non-completer-as-failure (NC=F) approach was used for the primary efficacy analysis.[4]

## Data Presentation Virologic and Immunologic Outcomes

The following tables summarize the key efficacy data from the STARTMRK trial at various follow-up intervals.

Table 1: Virologic Suppression (HIV-1 RNA < 50 copies/mL)



| Timepoint          | Raltegravir Arm (%) | Efavirenz Arm (%) | Treatment<br>Difference (95% CI) |
|--------------------|---------------------|-------------------|----------------------------------|
| Week 48            | 86.1                | 81.9              | 4.2% (-1.9 to 10.3)              |
| Week 96            | 81                  | 79                | 2% (-4 to 9)                     |
| Week 156           | 75.4                | 68.1              | 7.3% (-0.2 to 14.7)              |
| Week 192           | 76                  | 67                | 9.0% (1.6 to 16.4)               |
| Week 240 (5 years) | 71.0                | 61.3              | 9.5% (1.7 to 17.3)               |

Data sourced from multiple reports of the STARTMRK trial.[2][3][4][5][6][7][8][9][10]

Table 2: Mean Change from Baseline in CD4 Cell Count (cells/mm³)

| Timepoint          | Raltegravir Arm | Efavirenz Arm | Difference (95% CI) |
|--------------------|-----------------|---------------|---------------------|
| Week 96            | 240             | 225           | 15 (-13 to 42)      |
| Week 156           | 332             | 295           | 37 (4 to 69)        |
| Week 192           | 360.7           | 300.9         | 59.8 (24.1 to 95.4) |
| Week 240 (5 years) | 374             | 312           | 62 (22 to 102)      |

Data sourced from multiple reports of the STARTMRK trial.[4][6][7][8][9][10]

An observational cohort study also found that over a 2.5-year period, patients initiating a **raltegravir**-containing regimen spent an average of 74 more days alive and with a suppressed viral load compared to those on an efavirenz-containing regimen.[11][12]

## **Safety and Tolerability**

Table 3: Incidence of Drug-Related Clinical Adverse Events



| Adverse Event<br>Category        | Raltegravir Arm (%) | Efavirenz Arm (%) | P-value |
|----------------------------------|---------------------|-------------------|---------|
| Any Drug-Related<br>Clinical AE  | 44.1 - 52.0         | 77.0 - 80.1       | < 0.001 |
| Neuropsychiatric Side<br>Effects | 39.1                | 64.2              | < 0.001 |
| Discontinuation due to AEs       | 5                   | 10                | -       |

Data represents cumulative events over the 5-year study period and is sourced from multiple reports of the STARTMRK trial.[2][3][4][6][8][9]

**Raltegravir** was associated with a significantly lower incidence of drug-related adverse events, particularly neuropsychiatric symptoms, compared to efavirenz.[3]

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Workflow of the STARTMRK Clinical Trial.







Click to download full resolution via product page

Caption: Mechanism of Action for Raltegravir and Efavirenz.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. academic.oup.com [academic.oup.com]
- 2. Safety and efficacy of raltegravir-based versus efavirenz-based combination therapy in treatment-naive patients with HIV-1 infection: a multicentre, double-blind randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Durable efficacy and safety of raltegravir versus efavirenz when combined with tenofovir/emtricitabine in treatment-naive HIV-1-infected patients: final 5-year results from STARTMRK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Long-term treatment with raltegravir or efavirenz combined with tenofovir/emtricitabine for treatment-naive human immunodeficiency virus-1-infected patients: 156-week results from STARTMRK PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. researchgate.net [researchgate.net]
- 9. Raltegravir Versus Efavirenz Regimens in Treatment-Naive HIV-1—Infected Patients: 96-Week Efficacy, Durability, Subgroup, Safety, and Metabolic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Durable Efficacy and Safety of Raltegravir Versus Efavirenz When Combined With Tenofovir/Emtricitabine in Treatment-Naive HIV-1—Infected Patients: Final 5-Year Results From STARTMRK | Semantic Scholar [semanticscholar.org]
- 11. Virologic suppression and CD4 cell count recovery after initiation of raltegravir- or efavirenz- containing HIV treatment regimens PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virologic suppression and CD4+ cell count recovery after initiation of raltegravir or efavirenz-containing HIV treatment regimens PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Raltegravir vs. Efavirenz in Combination Therapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611335#raltegravir-versus-efavirenz-in-combination-therapy-clinical-outcomes]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com